3-Methylphenyl4-methoxybenzenesulfonate
Description
3-Methylphenyl 4-methoxybenzenesulfonate is a sulfonate ester featuring a 3-methyl-substituted phenyl group attached to a 4-methoxybenzenesulfonate moiety. Sulfonate esters are widely used as intermediates in organic synthesis, pharmaceuticals, and polymer chemistry due to their reactivity in nucleophilic substitution and hydrolysis reactions .
Properties
Molecular Formula |
C14H14O4S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
(3-methylphenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C14H14O4S/c1-11-4-3-5-13(10-11)18-19(15,16)14-8-6-12(17-2)7-9-14/h3-10H,1-2H3 |
InChI Key |
IRUXQGFHOBFYPX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares substituent effects and synthesis methodologies for 3-methylphenyl 4-methoxybenzenesulfonate and related compounds from the literature:
Key Observations:
- Substituent Position and Electronic Effects: The 4-methoxy group on the sulfonate ring (target compound) donates electrons via resonance, stabilizing the sulfonate ester against hydrolysis compared to electron-withdrawing groups (e.g., cyano in 4d) .
- Synthesis: Analogous compounds (e.g., 4g, 4d) are synthesized via nucleophilic substitution between phenols and sulfonimides under mild conditions . The target compound could be synthesized similarly using 3-methylphenol and 4-methoxybenzenesulfonyl chloride.
- Solubility : Sulfonates generally exhibit higher water solubility than benzoates (e.g., 3-methylphenyl 4-methoxybenzoate) due to the polar sulfonate group .
Reactivity and Stability
- Hydrolysis : Sulfonate esters hydrolyze in acidic/basic conditions. The 4-methoxy group in the target compound likely reduces hydrolysis rates compared to derivatives with electron-withdrawing groups (e.g., 4d) .
- Thermal Stability: Methyl and methoxy substituents enhance thermal stability relative to nitro- or cyano-substituted analogs, as seen in compounds like 4c (4-methylsulfonylphenyl derivative) .
Spectroscopic Characterization
- ¹H NMR: Aromatic protons in sulfonates with electron-donating groups (e.g., 4g: δ 6.8–7.2 ppm) resonate upfield compared to those with electron-withdrawing groups (e.g., 4d: δ 7.3–7.8 ppm) .
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